molecular formula C10H22ClNO B1525285 4-(Pentyloxy)piperidine hydrochloride CAS No. 1220017-09-3

4-(Pentyloxy)piperidine hydrochloride

Cat. No. B1525285
M. Wt: 207.74 g/mol
InChI Key: MPJXZNFFNBELLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pentyloxy)piperidine hydrochloride is a synthetic organic compound . It is used for R&D purposes and not recommended for medicinal, household, or other uses .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of 4,4-Piperidinediol hydrochloride, a related compound, involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride .


Molecular Structure Analysis

The molecular weight of 4-(Pentyloxy)piperidine hydrochloride is 207.74 . The InChI code is 1S/C10H21NO.ClH/c1-2-3-4-9-12-10-5-7-11-8-6-10;/h10-11H,2-9H2,1H3;1H .


Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

It is stored at room temperature .

Scientific Research Applications

Discovery and Synthesis of SERMs

A study by Palkowitz et al. (1997) investigated selective estrogen receptor modulators (SERMs), where compounds related to 4-(Pentyloxy)piperidine hydrochloride demonstrated potent estrogen antagonist properties in breast and uterine tissues. The research aimed at enhancing the efficacy of SERMs by modifying their chemical structure, which resulted in increased antagonistic potency in vitro and significant biological effects in vivo, such as cholesterol reduction and bone protection in rat models Palkowitz et al., 1997.

Molecular Structure Analysis

Szafran et al. (2007) focused on the crystal and molecular structure of a compound closely related to 4-(Pentyloxy)piperidine hydrochloride, providing insights into its structural characteristics. The study detailed the conformations and hydrogen bonding interactions within the crystal structure, contributing to the understanding of the compound's chemical behavior Szafran et al., 2007.

Cognitive Enhancements via 5-HT4 Receptor Modulation

Marchetti et al. (2000) explored the effects of 5-HT4 receptor agonists and antagonists on learning and memory. The study used compounds structurally similar to 4-(Pentyloxy)piperidine hydrochloride, demonstrating their potential to modulate cognitive processes, with significant findings on the improvement of learning and memory performance in rat models Marchetti et al., 2000.

Aromatase Inhibitors for Cancer Treatment

Research by Hartmann and Batzl (1986) involved the synthesis and evaluation of compounds as aromatase inhibitors, aiming to inhibit estrogen biosynthesis for cancer treatment. This study highlighted the potential of derivatives of 4-(Pentyloxy)piperidine hydrochloride as potent inhibitors, offering a new approach to hormone-dependent cancer therapies Hartmann & Batzl, 1986.

Neuroprotective Properties

Chenard et al. (1995) identified derivatives of 4-(Pentyloxy)piperidine hydrochloride as potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds showed promising neuroprotective properties, offering potential therapeutic applications in neurodegenerative diseases by protecting neurons from glutamate toxicity Chenard et al., 1995.

Safety And Hazards

The safety information for 4-(Pentyloxy)piperidine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, avoid contact with skin and eyes, and not to ingest .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-pentoxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-2-3-4-9-12-10-5-7-11-8-6-10;/h10-11H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJXZNFFNBELLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentyloxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pentyloxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Pentyloxy)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(Pentyloxy)piperidine hydrochloride
Reactant of Route 4
4-(Pentyloxy)piperidine hydrochloride
Reactant of Route 5
4-(Pentyloxy)piperidine hydrochloride
Reactant of Route 6
4-(Pentyloxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.